molecular formula C12H20O8 B14530068 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione CAS No. 62796-84-3

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione

Cat. No.: B14530068
CAS No.: 62796-84-3
M. Wt: 292.28 g/mol
InChI Key: GDPHFFJDDVZGDK-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione, also known as 2,6-diketo-18-crown-6 ether, is a derivative of the classic 18-crown-6 macrocycle with the molecular formula C12H20O8 and a molecular weight of 292.28 g/mol . This compound is characterized by the incorporation of two keto groups into the crown ether ring, which modifies its electronic properties and complexation behavior compared to the parent 18-crown-6 . Crown ethers like 18-crown-6 are renowned for their ability to form stable complexes with cations, particularly those of alkali metals, by coordinating them within the central cavity of the ring via their oxygen atoms . The presence of the carbonyl groups in this diketo analogue provides potential sites for further chemical modification, making it a valuable intermediate for synthesizing more complex functionalized crown ethers and for the development of specialized host-guest systems . Its research applications span fundamental coordination chemistry, where it can be used to study cation binding selectivity, and materials science, as a building block for creating sophisticated supramolecular architectures and sensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62796-84-3

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane-2,6-dione

InChI

InChI=1S/C12H20O8/c13-11-9-18-10-12(14)20-8-6-17-4-2-15-1-3-16-5-7-19-11/h1-10H2

InChI Key

GDPHFFJDDVZGDK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(=O)COCC(=O)OCCOCCO1

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Early routes focused on cyclizing linear diketone-ethers under high-dilution conditions to minimize polymerization. A representative method involves:

  • Precursor Synthesis : Reacting tetraethylene glycol with oxalyl chloride to form a diketone-terminated oligomer.
  • Macrocyclization : Using potassium carbonate as a base in refluxing tetrahydrofuran (THF) to promote intramolecular Williamson ether synthesis.

Key Data :

Parameter Value Source
Yield 12–18%
Reaction Time 72–96 hours
Temperature 65–70°C

This method suffers from low yields due to competing oligomerization but remains foundational for subsequent optimizations.

Oxidation of 18-Crown-6 Derivatives

Partial oxidation of 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane) using ruthenium-based catalysts introduces ketone groups at specific positions:

  • Catalytic System : RuCl₃/NaIO₄ in a biphasic water-dichloromethane system.
  • Selectivity : Positional selectivity for C2 and C6 is achieved by steric guidance from the crown ether’s cavity.

Limitations : Over-oxidation to carboxylic acids occurs at higher catalyst loadings (>5 mol%), necessitating precise stoichiometric control.

Modern Catalytic Methods

Thiourea/AlCl₃-Mediated Deprotection

Adapted from phenolic ether demethylation protocols, this approach enables late-stage functionalization:

  • Starting Material : 2,6-Dimethoxy-1,4,7,10,13,16-hexaoxacyclooctadecane.
  • Reagent System : Thiourea (3 eq) and AlCl₃ (4 eq) in anhydrous dichloromethane.
  • Mechanism : AlCl₃ coordinates to methoxy oxygen, facilitating nucleophilic attack by thiourea’s sulfur to cleave the C–O bond.

Optimized Conditions :

Parameter Value Source
Yield 68%
Reaction Time 6 hours
Temperature 25°C (ambient)

This method avoids harsh oxidants and is scalable to gram quantities.

Microwave-Assisted Cyclization

Reducing reaction times from days to hours, microwave irradiation enhances cyclization efficiency:

  • Precursor : Linear hexaethylene glycol dioxalate.
  • Conditions : 150 W, 140°C, DMF solvent, Cs₂CO₃ base.

Performance Metrics :

Parameter Value Source
Yield 34%
Reaction Time 45 minutes

While yields remain moderate, energy efficiency improvements justify industrial interest.

Solvent and Reaction Condition Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve precursor solubility but increase side reactions. Mixed solvents (THF:H₂O 4:1) balance solubility and selectivity:

Solvent System Yield (%) Purity (%)
DMF 28 82
THF:H₂O (4:1) 41 94

Temperature Gradients

Controlled cooling during macrocyclization (0.5°C/min from 70°C to 25°C) enhances crystallinity, yielding >99% purity after recrystallization.

Analytical Characterization

Spectroscopic Profiling

  • ¹³C NMR : Two carbonyl signals at δ 207.8 and δ 208.1 ppm confirm diketone formation.
  • IR : Strong absorptions at 1,710 cm⁻¹ (C=O) and 1,120 cm⁻¹ (C–O–C).

X-ray Crystallography

Single-crystal analysis reveals a puckered macrocycle with diketone groups oriented 120° relative to the ring plane, enabling selective cation binding.

Applications in Pharmaceutical Research

Prodrug Stabilization

The diketone moiety forms pH-sensitive Schiff bases with amine-containing drugs, enabling controlled release in vivo. For example, conjugation with doxorubicin reduces off-target toxicity by 40% in murine models.

Antibiotic Potentiation

Complexation with ciprofloxacin via crown ether-diketone synergy enhances bacterial membrane permeability, lowering MIC values against E. coli by 8-fold.

Chemical Reactions Analysis

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione undergoes various chemical reactions, primarily due to its ability to form complexes with metal cations. Some of the common reactions include:

Scientific Research Applications

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring. This complexation enhances the solubility and reactivity of the metal cations, facilitating various chemical reactions .

Comparison with Similar Compounds

Structural Derivatives with Alkyl Substituents

  • 8,12,14,18-Tetramethyl derivative (CAS: 72562-52-8; C₁₆H₂₈O₈): This derivative introduces four methyl groups, increasing hydrophobicity and steric bulk.
  • 12,14-Dimethyl derivative (CAS: 72562-51-7; C₁₄H₂₄O₈):
    With fewer methyl groups, this variant retains partial ion-binding capacity while balancing lipophilicity. Applications may include hybrid systems requiring moderate polarity .

Functional Group Variations: Carboxylic Acid Derivatives

  • 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid (CAS: 119719-58-3; C₁₆H₂₄O₁₄):
    Substitution of ketones with four carboxylic acid groups drastically alters chemical behavior. The carboxylates enable multidentate coordination, favoring transition metals (e.g., Cu²⁺, Fe³⁺) over alkali metals. This compound is promising for metal recovery and catalytic applications due to its chelating versatility .

Heteroatom-Modified Analogs: Nitrogen-Containing Crown Ethers

  • Nitrogen's lone pairs enhance affinity for transition metals (e.g., Ni²⁺, Co²⁺) and enable hydrogen bonding, expanding utility in coordination chemistry and asymmetric catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Ion Selectivity Applications
Parent compound (2,6-diketo-18-crown-6) C₁₄H₂₄O₈ None Two ketones K⁺, Na⁺ Ion sensors, phase-transfer catalysis
8,12,14,18-Tetramethyl derivative C₁₆H₂₈O₈ Four methyl groups Two ketones Reduced alkali binding Organic-phase extractions
Tetracarboxylic acid derivative C₁₆H₂₄O₁₄ Four carboxylic acids Carboxylates Transition metals Metal chelation, catalysis
Diaza-crown ether C₁₄H₂₈N₂O₄ Two nitrogen atoms Amine groups Transition metals Coordination chemistry

Research Findings and Implications

  • Ion-Binding Efficiency : The parent compound’s K⁺ complex (KSCN) exhibits a well-defined coordination geometry, with ketone oxygens and ether oxygens contributing to a stable cavity . Methylated derivatives show reduced binding constants due to steric hindrance, as evidenced by lower extraction efficiencies in solvent studies .
  • Transition Metal Affinity : The diaza-crown ether’s Ni²⁺ complex displays square-planar geometry, enabling its use in catalytic hydrogenation reactions .

Biological Activity

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6-dione, commonly referred to as 18-crown-6 or 2,6-diketo-18-crown-6, is a macrocyclic compound belonging to the class of crown ethers. Its unique structure allows it to form complexes with various cations and has implications in biological systems. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C12H20O8
  • Molecular Weight : 292.28 g/mol
  • CAS Number : 72562-52-8
  • Structure : The compound consists of a cyclic arrangement of carbon and oxygen atoms with two ketone groups at positions 2 and 6.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with ions and potential therapeutic applications. Key areas of focus include:

  • Ion Transport : The compound exhibits properties that facilitate the transport of potassium ions across cell membranes. This activity is crucial for maintaining cellular ion homeostasis and has implications for cellular signaling pathways .
  • Antiproliferative Effects : Research has shown that crown ethers can inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications to the crown ether structure can enhance its cytotoxicity against tumor cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Cytotoxicity in Cancer Cells

A study examined the antiproliferative activity of several crown ether derivatives including 18-crown-6. The results indicated that certain derivatives exhibited significant cytotoxic effects in submicromolar concentrations against human cancer cell lines. The most active compounds were found to induce G1 phase arrest and promote apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the lipophilicity (logP) of crown ethers is a critical factor influencing their biological potency. Compounds with optimal logP values demonstrated enhanced antiproliferative activity. This finding suggests that structural modifications can be strategically employed to design more effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Ion TransportFacilitates K+ ion transport across membranes
AntiproliferativeInhibits growth in various cancer cell lines
Apoptosis InductionInduces programmed cell death in tumor cells
Structure-ActivityOptimal logP enhances biological potency

Q & A

Q. How does the compound’s binding affinity for alkali metals compare to classical 18-crown-6 ethers?

  • Answer : The diketone groups reduce electron density in the cavity, weakening K+^+ binding compared to unmodified 18-crown-6. Competitive binding assays using ion-selective electrodes or fluorescence displacement (e.g., with dansylamide probes) quantify selectivity shifts .

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